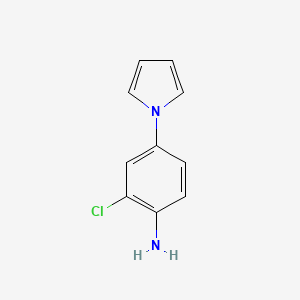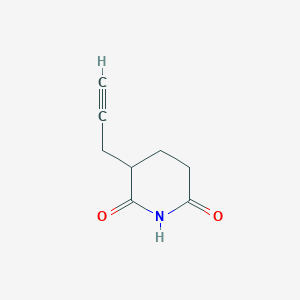
3-Prop-2-ynylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prop-2-ynylpiperidine-2,6-dione is a chemical compound that is a biosynthetic intermediate of microbial blue pigment indigoidine . It is also the pharmacophore of thalidomide and its analog drugs .
Synthesis Analysis
Piperidine-2,6-diones are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter has been reported .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structures of the title compound have been optimized .
Chemical Reactions Analysis
The chemicals and solvents used for the experiment included racemic 3-aminopiperidine-2,6-dione hydrochloride, methyl 2-(bromomethyl)-3-nitrobenzoate, acetonitrile (CH 3 CN), dimethyl sulfoxide (DMSO), DMF, acetone, N-methyl-2-pyrrolidone (NMP), triethylamine (Et 3 N), potassium carbonate (K 2 CO 3), sodium bicarbonate (NaHCO 3), and others .
Physical And Chemical Properties Analysis
All matter has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .
Wissenschaftliche Forschungsanwendungen
Biological Activities and Medicinal Chemistry Applications
- N-Sulfonylamino Azinones' Biological Importance : A review highlights the extensive investigations into N-sulfonylamino azinones, including compounds structurally related to 3-Prop-2-ynylpiperidine-2,6-dione, revealing their significance in exhibiting diuretic, antihypertensive, anti-inflammatory, and anticancer activities. These compounds are identified as privileged heterocycles, demonstrating competitive AMPA receptor antagonist properties, beneficial in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie et al., 2019).
Chemical Synthesis and Material Science Applications
- Downstream Processing of Biologically Produced Diols : The review on the separation of diols from fermentation broth, including 1,3-propanediol and 2,3-butanediol, mentions the significance of chemical compounds like this compound in the microbial production process. The study emphasizes the need for efficient recovery and purification methods due to the high costs associated with these processes (Xiu & Zeng, 2008).
Environmental and Safety Considerations
- Herbicide Efficiency and Environmental Fate : Research on mesotrione, a structurally related compound to this compound, assesses its efficiency, effects, and environmental fate, indicating no significant risks to non-target organisms or the environment when applied as recommended. This suggests potential environmental safety considerations for related compounds (Carles et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The present application describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels and are useful for treatment of sickle cell disease and β .
Eigenschaften
IUPAC Name |
3-prop-2-ynylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h1,6H,3-5H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLJRJZWPYOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2559355.png)
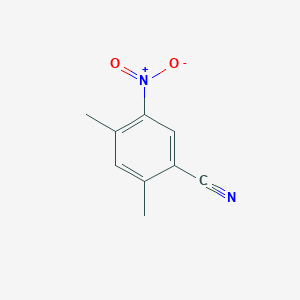

![1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559361.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559363.png)
![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/no-structure.png)
amine](/img/structure/B2559369.png)
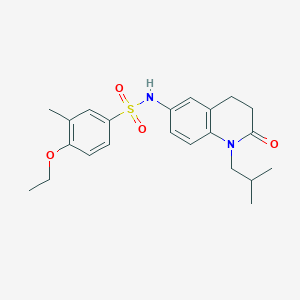
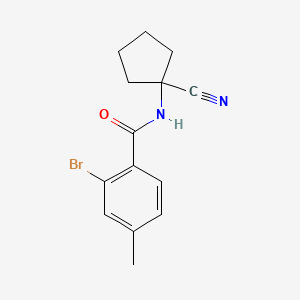
![2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B2559372.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2559373.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2559375.png)
